methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate
Description
Historical Context and Development of Indole Chemistry
Indole chemistry originated in the mid-19th century with the isolation of indole from indigo dye by Adolf von Baeyer in 1866. Early synthetic methods, such as the Baeyer–Emmerling indole synthesis (1869), utilized ortho-nitrocinnamic acid and iron powder to construct the indole core. The Fischer indole synthesis (1883) marked a pivotal advancement, enabling the preparation of diverse indole derivatives from phenylhydrazines and carbonyl compounds. These foundational methods laid the groundwork for modern indole functionalization strategies.
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate represents a contemporary derivative arising from advances in regioselective substitution and protective group chemistry. Its synthesis typically involves sequential methylation and esterification steps, as demonstrated in protocols for analogous indole carboxylates. For example, intermediate indole-2-carboxylic acids are often methylated using iodomethane under basic conditions before introducing methoxy groups via nucleophilic aromatic substitution.
Significance in Heterocyclic Chemistry Research
Indoles are privileged scaffolds in drug discovery due to their structural similarity to endogenous biomolecules like tryptophan and serotonin. This compound exemplifies the strategic modification of indole’s core to optimize pharmacological properties:
- Methoxy groups at positions 5 and 6 enhance electron density, influencing π-π stacking interactions in target binding.
- The N-methyl group reduces metabolic deamination, improving pharmacokinetic stability.
- The ester moiety at position 2 serves as a prodrug motif or synthetic handle for further derivatization.
This compound has been utilized in multicomponent reactions to generate polycyclic architectures with potential bioactivity. For instance, its ester group participates in condensation reactions with amines to form carboxamide derivatives targeting heme oxygenase-1 (HO-1).
Structural Classification and Nomenclature
This compound (C₁₃H₁₅NO₄; molecular weight: 249.26 g/mol) belongs to the 1H-indole subclass, characterized by a pyrrole ring fused to a benzene ring. Its systematic IUPAC name reflects three key substituents:
- Methoxy groups at positions 5 and 6 on the benzene ring.
- Methyl group at the pyrrole nitrogen (position 1).
- Methyl ester at position 2 of the pyrrole ring.
The structural formula is annotated below:
OMe
│
MeO─6─C─5─OMe
│
1─N─Me
│
2─COOMe
Table 1: Key Structural Features
| Position | Substituent | Role in Reactivity/Bioactivity |
|---|---|---|
| 1 | Methyl group | Blocks N-H hydrogen bonding |
| 2 | Methyl ester | Enables hydrolysis to carboxylic acid |
| 5,6 | Methoxy groups | Modulate electron density and solubility |
Position of this compound in Indole Chemistry
This compound occupies a niche in indole chemistry as a multifunctional intermediate for synthesizing complex alkaloids and pharmaceuticals. Its substitution pattern is optimal for:
- Directed ortho-metalation : The 5,6-dimethoxy groups direct electrophilic attacks to position 4 or 7, enabling site-specific functionalization.
- Cross-coupling reactions : The ester group facilitates Suzuki-Miyaura couplings for biaryl synthesis.
In anti-tubercular research, analogs of this compound inhibit Mycobacterium tuberculosis DprE1, a key enzyme in cell wall biosynthesis. The methoxy groups likely contribute to target affinity by mimicking natural substrates’ hydroxyl motifs.
Table 2: Comparative Analysis of Indole Derivatives
| Compound | Substituents | Key Application |
|---|---|---|
| Indole | None | Biosynthetic precursor |
| 5-Methoxyindole | 5-OMe | Serotonin receptor modulation |
| Methyl 1-methylindole-2-carboxylate | 1-Me, 2-COOMe | Prodrug development |
| This compound | 1-Me, 2-COOMe, 5,6-OMe | Multicomponent reactions, antimicrobial agents |
Properties
IUPAC Name |
methyl 5,6-dimethoxy-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-9-7-12(17-3)11(16-2)6-8(9)5-10(14)13(15)18-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINMKDRQCGQUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Methoxylation: Methoxy groups are introduced at positions 5 and 6 of the indole ring using appropriate methoxylating agents.
Methylation: The methyl group is introduced at position 1 through a methylation reaction using methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitro groups (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Biological Activities
Research indicates that methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate exhibits several promising biological activities:
- Antimitotic Properties : The compound has been evaluated for its potential to inhibit cell division, making it a candidate for cancer treatment . Indole derivatives synthesized from this compound have shown efficacy against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- Antimicrobial Activity : Compounds with similar structural features often exhibit antimicrobial properties, suggesting that this compound may possess similar effects.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activities, which could broaden its therapeutic applications beyond oncology.
Comparative Analysis with Related Compounds
The following table highlights the structural features and notable activities of this compound compared to other indole derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl indole-2-carboxylate | Indole ring with a carboxyl group | Antimicrobial properties |
| Methyl 5-methoxyindole-2-carboxylate | One methoxy group | Antitumor activity |
| Methyl 6-methoxyindole-2-carboxylate | One methoxy group | Neuroprotective effects |
| Methyl 5,6-dimethoxyindole-2-carboxylate | Dual methoxy substitution at positions five and six | Potential antimitotic properties |
This comparison illustrates that this compound's unique dual methoxy substitution may enhance its solubility and bioactivity compared to other derivatives.
Case Studies
Recent studies have focused on evaluating the effectiveness of this compound in various experimental models:
- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against multiple cancer cell lines. For instance, one study reported IC50 values indicating potent activity against A549 and MCF7 cells.
- Mechanistic Studies : Research into the mechanism of action suggests that indole derivatives may disrupt cell cycle progression through various pathways. Further investigation is required to elucidate these mechanisms fully .
Mechanism of Action
The mechanism of action of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 5-Methoxy-1-methyl-1H-indole-2-carboxylate (2b)
- Key Differences : Lacks the 6-methoxy group present in the target compound.
- This may decrease binding affinity in biological systems compared to the 5,6-dimethoxy analog .
Ethyl 5,6-Dimethoxy-1H-indole-2-carboxylate
- Key Differences : Ethyl ester (vs. methyl ester) and absence of N-methylation.
- Impact : Increased lipophilicity from the ethyl group may enhance membrane permeability but reduce metabolic stability. The free N–H group could participate in additional hydrogen bonding but is more susceptible to oxidative degradation .
Methyl 1,5-Dimethyl-1H-indole-2-carboxylate (2a)
- Key Differences : Methyl groups at positions 1 and 5 (vs. 5,6-dimethoxy and N-methyl).
- Impact : Methyl groups are less polar than methoxy, reducing solubility in polar solvents. The absence of 6-methoxy limits steric and electronic effects on ring conjugation .
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate
- Key Differences: Isoquinoline core (vs. indole) with a saturated 3,4-bond.
- The 6,7-dimethoxy pattern may mimic the 5,6-substitution in indoles but with distinct spatial orientation .
Physicochemical and Spectroscopic Properties
Key Observations :
- The target compound’s 5,6-dimethoxy groups enhance electron density on the indole ring, lowering the HOMO-LUMO gap compared to analogs with fewer electron-donating groups .
- Ethyl esters (e.g., Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate) exhibit red-shifted C=O stretches (~1680 cm⁻¹) due to increased electron-donating effects from the alkyl chain .
Biological Activity
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potentials, supported by relevant data and case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their broad range of biological activities, such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These activities are attributed to their ability to interact with various biological targets, influencing numerous biochemical pathways.
Target Interactions
The compound primarily interacts with several key enzymes and receptors:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Receptor Binding : The compound binds with high affinity to multiple receptors involved in cell signaling pathways, such as MAPK and PI3K/Akt pathways, which are essential for cell proliferation and survival.
Molecular Mechanism
The molecular mechanism involves the binding of this compound to specific biomolecules. This binding can lead to:
- Activation or inhibition of enzymatic activity
- Modulation of gene expression
- Alteration in cellular metabolism
This compound exhibits several important biochemical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₄ |
| Molecular Weight | 247.26 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| Stability | Stability varies depending on environmental conditions |
Anticancer Activity
In a study evaluating the anticancer potential of various indole derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC₅₀ value indicative of its effectiveness in inhibiting cancer cell growth:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF7 (breast cancer) | 8.3 |
| HeLa (cervical cancer) | 10.0 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. This effect was attributed to the inhibition of COX and LOX enzymes .
Dosage Effects in Animal Models
The biological effects of this compound vary with dosage:
- Low Doses : Exhibited therapeutic effects such as reduced inflammation and tumor growth.
- High Doses : Associated with potential toxicity, including hepatotoxicity and nephrotoxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology: The compound is synthesized via cyclization of hydrazone derivatives under acidic conditions. For example, saturation of an alcoholic hydrazone solution with dry hydrogen chloride (HCl) at elevated temperatures (without cooling) induces cyclization, followed by precipitation of ammonium chloride and isolation of the ester . Hydrolysis of the ester (e.g., using NaOH or LiOH) yields the corresponding carboxylic acid derivative, which can be re-esterified to optimize purity .
- Critical Parameters: Temperature control during HCl saturation is crucial to avoid decomposition. Ethanol is preferred as a solvent due to its compatibility with HCl gas. Yield improvements (70–85%) are achieved by extended reaction times (30–60 minutes) and recrystallization from DMF/acetic acid mixtures .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques:
- X-ray Crystallography: Orthorhombic crystal system (space group Pbca) with unit cell parameters a = 17.0768 Å, b = 7.7232 Å, c = 17.678 Å. Hydrogen-bonding networks stabilize the lattice .
- NMR Spectroscopy: H NMR signals for methoxy groups (δ 3.80–3.95 ppm) and methyl ester (δ 3.70 ppm) confirm substitution patterns. C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with methanol/water gradients .
Q. What safety protocols are recommended for handling this compound?
- Guidelines:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood due to volatile reagents (e.g., HCl gas).
- Waste disposal must follow institutional guidelines for halogenated/organic waste .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final cyclization step?
- Strategies:
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or iodine may accelerate cyclization kinetics.
- Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield .
- Data-Driven Approach: Design a factorial experiment (temperature, solvent, catalyst) to identify key yield drivers.
Q. How should researchers resolve contradictions in reported melting points (e.g., 174°C vs. 176–178°C)?
- Analysis:
- Source Comparison: Literature discrepancies may arise from polymorphic forms or impurities. For example, reports 176–178°C for the ethyl ester analog, while cites 174°C for the methyl ester .
- Experimental Verification: Use differential scanning calorimetry (DSC) to detect polymorphs. Cross-validate purity via HPLC and elemental analysis .
Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?
- Methods:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict electrophilic substitution sites (e.g., C-3 position).
- Molecular Dynamics (MD): Simulate solvent interactions to rationalize crystallization behavior observed in X-ray data .
- Application: Correlate HOMO-LUMO gaps with observed reactivity in Suzuki-Miyaura coupling or nitration reactions .
Q. How can spectral data (e.g., NMR splitting patterns) be reconciled with crystallographic data?
- Case Study: The X-ray structure () shows planar indole rings, but H NMR may exhibit splitting due to hindered rotation of the methoxy groups.
- Resolution: Variable-temperature NMR can confirm dynamic effects. At low temperatures (<−40°C), splitting may resolve into distinct signals, aligning with crystallographic symmetry .
Theoretical Framework Integration
Link research to indole alkaloid biosynthesis or drug design paradigms. For example, the compound’s methoxy groups mimic natural auxin derivatives, enabling studies in plant growth regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
